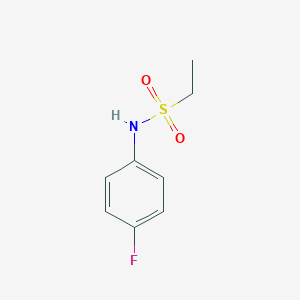![molecular formula C21H25N5O2 B260717 N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B260717.png)
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a pyridine ring, and a morpholine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring and the morpholine group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Interhalogen compounds
Uniqueness
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C21H25N5O2/c27-20(23-10-5-11-25-12-14-28-15-13-25)16-26-19-8-2-1-6-17(19)24-21(26)18-7-3-4-9-22-18/h1-4,6-9H,5,10-16H2,(H,23,27) |
InChI Key |
UNGQGHRPTAHAOQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Fluorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B260643.png)
![N-[3-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B260645.png)





![ethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B260667.png)
![N-[5-(4-methoxybenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B260669.png)
![N-(4-bromophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B260672.png)
